5-Bromo-4-methoxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 202.05 g/mol. This compound features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. It is often encountered in research and industrial applications due to its unique structural characteristics, which influence its reactivity and biological properties.
The reactivity of 5-bromo-4-methoxy-2-methylpyridine can be attributed to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. Typical reactions include:
Research indicates that compounds similar to 5-bromo-4-methoxy-2-methylpyridine exhibit various biological activities, including:
Several synthesis methods for 5-bromo-4-methoxy-2-methylpyridine have been documented:
5-Bromo-4-methoxy-2-methylpyridine finds applications in various fields:
Several compounds share structural similarities with 5-bromo-4-methoxy-2-methylpyridine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-2-methoxy-pyridine | Lacks methyl group at position 4; used in similar applications | |
3-Bromo-2-methoxy-pyridine | Different substitution pattern; potential for different reactivity | |
6-Bromo-N-methoxy-N-methylpyridin | Contains nitrogen substituents; alters biological activity | |
5-Bromo-4-chloro-pyridine | Halogen substitution changes reactivity; used in pharmaceutical synthesis |
These compounds are unique due to variations in their substituents, which affect their chemical properties and biological activities. Understanding these differences is crucial for tailoring compounds for specific applications or enhancing their efficacy in desired functions.